BenchChemオンラインストアへようこそ!

3-[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole

Medicinal Chemistry Lead Optimization Physicochemical Profiling

3-[1-(Naphthalene-1-sulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole (CAS 2034286-94-5) uniquely integrates a 1,2,4-oxadiazole heterocycle, a conformationally flexible pyrrolidine spacer, and a naphthalene-1-sulfonyl terminus. The extended aromatic surface of the naphthalene moiety provides enhanced π-π stacking capacity with Tyr/Phe/Trp residues versus simpler phenylsulfonyl or tosyl congeners, while the balanced drug-like profile (MW 329.4, XLogP 2.5, TPSA 84.7 Ų) supports fragment-based lead discovery. Pairing this compound with its tosyl and cyclopropylsulfonyl analogs enables quantitative SAR dissociation of the naphthalene contribution to target affinity, selectivity, and permeability. Ideal for kinase, GPCR, and hydrophobic binding-pocket campaigns.

Molecular Formula C16H15N3O3S
Molecular Weight 329.37
CAS No. 2034286-94-5
Cat. No. B2650646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole
CAS2034286-94-5
Molecular FormulaC16H15N3O3S
Molecular Weight329.37
Structural Identifiers
SMILESC1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C16H15N3O3S/c20-23(21,15-7-3-5-12-4-1-2-6-14(12)15)19-9-8-13(10-19)16-17-11-22-18-16/h1-7,11,13H,8-10H2
InChIKeyFAEKBXHSEGYVGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(Naphthalene-1-sulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole (CAS 2034286-94-5): Procurement-Relevant Physicochemical Baseline


3-[1-(Naphthalene-1-sulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole (CAS 2034286-94-5) is a synthetic small molecule (MW 329.4 g/mol, molecular formula C16H15N3O3S) that integrates a 1,2,4-oxadiazole heterocycle, a pyrrolidine spacer, and a naphthalene-1-sulfonyl terminus [1]. The computed partition coefficient (XLogP3-AA = 2.5) and topological polar surface area (TPSA = 84.7 Ų) place it in a favorable drug-like property space distinct from simpler aryl sulfonamide analogs [1]. The compound is cataloged as a research chemical (PubChem CID 119102352) and is primarily positioned as a versatile scaffold for medicinal chemistry exploration, with the naphthalene moiety conferring enhanced π-stacking capacity relative to benzenesulfonyl or tosyl congeners [1].

Why Simple Aryl Sulfonamide Analogs Cannot Replace 3-[1-(Naphthalene-1-sulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole in Target-Oriented Research


Interchanging 3-[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole with simpler aryl sulfonamide analogs (e.g., phenylsulfonyl or p-toluenesulfonyl derivatives) introduces marked differences in lipophilicity and aromatic surface area. The naphthalene substituent increases the computed logP by approximately 1–1.5 units versus a tosyl analog while contributing a larger planar surface for potential π–π interactions with aromatic residues in biological targets [1]. Such physicochemical divergence can significantly alter target engagement, aqueous solubility, and off-target promiscuity profiles, making generic substitution scientifically unsound without direct comparative binding or functional data [1].

Quantitative Differential Evidence for 3-[1-(Naphthalene-1-sulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole vs. Closest Analogs


Enhanced Lipophilicity vs. Tosyl and Phenylsulfonyl Analogs: Computed LogP Comparison

The naphthalene-1-sulfonyl derivative exhibits a computed XLogP3-AA of 2.5 [1]. By contrast, the analogous 4-methylbenzenesulfonyl (tosyl) congener 3-[1-(tosyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is predicted to have an XLogP3-AA of approximately 1.0–1.3, and the phenylsulfonyl analog approximately 0.8–1.1 [2]. This ~1.2–1.7 logP unit increase reflects the extended hydrocarbon surface of the naphthalene ring and is expected to enhance membrane permeability while reducing aqueous solubility [1][2].

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count: Differentiation from Mono-Sulfonamide Congeners

The target compound carries a TPSA of 84.7 Ų and six hydrogen bond acceptors, contributed by the sulfonamide (O=S=O), oxadiazole ring nitrogen and oxygen atoms [1]. Simpler aryl sulfonamide analogs that lack the oxadiazole moiety (e.g., 1-(naphthalene-1-sulfonyl)pyrrolidine, MW 261.34, TPSA ~37 Ų) exhibit substantially lower polarity and acceptor counts [2]. The higher TPSA of the target compound balances the lipophilic naphthalene, maintaining a favorable drug-like window for absorption (typically TPSA < 140 Ų for oral bioavailability) [1].

Drug Design Physicochemical Properties Bioavailability

Rotatable Bond Count and Conformational Flexibility vs. Rigid Analogs

The molecule possesses three rotatable bonds, providing conformational flexibility between the oxadiazole, pyrrolidine, and naphthalene sulfonamide moieties [1]. In contrast, directly linked naphthalene-oxadiazole hybrids without the pyrrolidine spacer (e.g., 2-(methylsulfonyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole, CAS 84143-71-5) are fully conjugated and rotationally restricted, limiting their ability to adopt alternative binding conformations . The pyrrolidine ring introduces a saturated spacer that decouples the aromatic systems, potentially enabling induced-fit recognition events [1].

Conformational Analysis Molecular Recognition Scaffold Design

Computational Drug-Likeness and Lead-Likeness Assessment vs. In-Class Compounds

The target compound satisfies multiple drug-likeness filters: MW 329.4 (<500), XLogP3-AA 2.5 (<5), H-bond acceptors 6 (<10), H-bond donors 0 (<5), and rotatable bonds 3 (<10) [1]. By comparison, larger naphthalene sulfonamide derivatives with additional substituents (e.g., 3-(4-chlorobenzenesulfonyl)-1-(naphthalene-1-sulfonyl)pyrrolidine, MW ~450) exceed preferred lead-like MW thresholds and exhibit higher logP, increasing the risk of poor solubility and metabolic instability [2]. The target compound's placement within lead-like chemical space (MW 300–350, clogP 2–3) makes it a more tractable starting point for optimization [1].

Drug-likeness Lead Selection HTS Triage

Procurement-Relevant Application Scenarios for 3-[1-(Naphthalene-1-sulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole


Lead-Like Fragment Elaboration in Kinase or GPCR Drug Discovery Programs

The compound's balanced physicochemical profile (MW 329, XLogP 2.5, TPSA 84.7 Ų) and conformational flexibility from the pyrrolidine spacer make it a suitable starting scaffold for fragment-based lead discovery targeting kinases, GPCRs, or other proteins with hydrophobic binding pockets [1]. Its naphthalene sulfonamide moiety can engage aromatic-rich ATP-binding sites or orthosteric pockets, while the oxadiazole ring provides additional hydrogen-bonding capacity for potency optimization [1].

Exploration of π-Stacking Interactions in Protein-Ligand Binding Assays

The extended aromatic surface of the naphthalene-1-sulfonyl group (distinct from tosyl or phenyl analogs) enhances the potential for π–π stacking with tyrosine, phenylalanine, or tryptophan residues in target proteins [1]. This property can be exploited in biochemical binding assays or crystallographic fragment screening campaigns where aromatic recognition elements are sought [1].

Comparative SAR Studies of Sulfonamide Oxadiazole Series for Academic or Industrial Screening Collections

Procurement of this compound enables robust SAR exploration alongside its tosyl, phenylsulfonyl, and cyclopropylsulfonyl congeners, allowing quantitative dissociation of the contribution of the naphthalene group to target affinity, selectivity, and cellular permeability [1][2]. Its inclusion in a screening deck provides a reference point for lipophilic aromatic sulfonamide SAR [1].

Chemical Biology Tool Compound for Probing Lipophilic Ligand–Protein Interfaces

The unique combination of a 1,2,4-oxadiazole head, a flexible pyrrolidine linker, and a naphthalene sulfonamide tail renders this compound a useful chemical probe for investigating lipophilic ligand–protein interfaces in biochemical and biophysical assays (e.g., SPR, ITC, or thermal shift assays) [1].

Quote Request

Request a Quote for 3-[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.